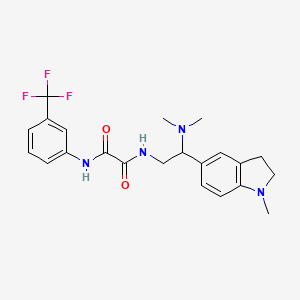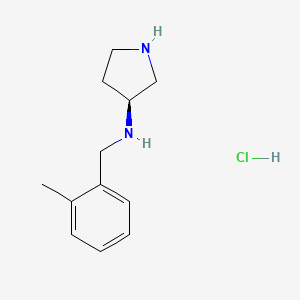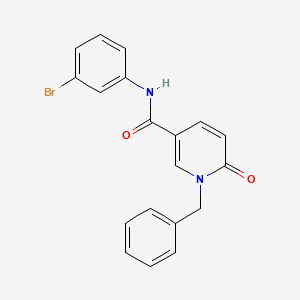![molecular formula C15H19F2NO2S B2695293 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2097933-78-1](/img/structure/B2695293.png)
1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a six-membered azaspiro ring and a phenethylsulfonyl group, with two fluorine atoms attached to the spiro carbon. The presence of fluorine atoms imparts significant chemical stability and reactivity, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable azaspiro precursor and a difluoromethylating agent.
Introduction of the Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced via a nucleophilic substitution reaction, where a phenethylsulfonyl chloride reacts with the spirocyclic intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phenethylsulfonyl group may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane: Lacks the phenethylsulfonyl group, resulting in different chemical and biological properties.
1,1-Difluoro-6-azaspiro[2.5]octane: Similar spirocyclic structure but without the phenethylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness: 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane is unique due to the presence of both the difluoromethyl and phenethylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-6-(2-phenylethylsulfonyl)-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c16-15(17)12-14(15)7-9-18(10-8-14)21(19,20)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSCBGWYFHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2695212.png)
![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)





![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695228.png)


